molecular formula C19H18N2O B1613696 2-Cyano-3'-pyrrolidinomethyl benzophenone CAS No. 898794-09-7

2-Cyano-3'-pyrrolidinomethyl benzophenone

Cat. No.: B1613696
CAS No.: 898794-09-7
M. Wt: 290.4 g/mol
InChI Key: SDUUYKVTJUKFNR-UHFFFAOYSA-N
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Description

2-Cyano-3’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C19H18N2O. It is known for its unique structure, which includes a benzophenone core substituted with a cyano group and a pyrrolidinomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3’-pyrrolidinomethyl benzophenone typically involves the reaction of benzophenone with a suitable cyano and pyrrolidinomethyl precursor.

Industrial Production Methods

In an industrial setting, the production of 2-Cyano-3’-pyrrolidinomethyl benzophenone may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone oxides, while reduction can produce amines .

Scientific Research Applications

2-Cyano-3’-pyrrolidinomethyl benzophenone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyano-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the benzophenone core can undergo photochemical reactions. These interactions can affect various biological pathways, making the compound a subject of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3’-pyrrolidinomethyl acetophenone: Similar structure but with an acetophenone core.

    2-Cyano-3’-pyrrolidinomethyl toluene: Similar structure but with a toluene core.

Uniqueness

2-Cyano-3’-pyrrolidinomethyl benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzophenone core with a cyano and pyrrolidinomethyl group makes it a versatile compound in various research applications .

Properties

IUPAC Name

2-[3-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c20-13-17-7-1-2-9-18(17)19(22)16-8-5-6-15(12-16)14-21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUUYKVTJUKFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643185
Record name 2-{3-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898794-09-7
Record name 2-{3-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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